Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-
CAS No.: 313655-84-4
Cat. No.: VC8099182
Molecular Formula: C9H9F3O3
Molecular Weight: 222.16 g/mol
* For research use only. Not for human or veterinary use.
![Ethanol, 2-[3-(trifluoromethoxy)phenoxy]- - 313655-84-4](/images/structure/VC8099182.png)
Specification
CAS No. | 313655-84-4 |
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Molecular Formula | C9H9F3O3 |
Molecular Weight | 222.16 g/mol |
IUPAC Name | 2-[3-(trifluoromethoxy)phenoxy]ethanol |
Standard InChI | InChI=1S/C9H9F3O3/c10-9(11,12)15-8-3-1-2-7(6-8)14-5-4-13/h1-3,6,13H,4-5H2 |
Standard InChI Key | JHMKQDMFYHWCKP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(F)(F)F)OCCO |
Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)OCCO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, possesses the molecular formula C₉H₉F₃O₃ and a molecular weight of 234.16 g/mol. Its structure consists of a phenoxy ring substituted at the meta-position with a trifluoromethoxy group (-OCF₃), connected via an ether bond to an ethanol moiety. The trifluoromethoxy group introduces significant electronegativity and steric bulk, which influence the compound’s electronic distribution and intermolecular interactions .
Key Structural Features:
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Ether Functional Group (-O-): Enhances stability against hydrolysis compared to esters or amides.
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Trifluoromethoxy Substituent (-OCF₃): Contributes to high lipophilicity and metabolic resistance due to the strong carbon-fluorine bonds.
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Hydroxyl Group (-OH): Enables participation in hydrogen bonding and derivatization reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of Ethanol, 2-[3-(trifluoromethoxy)phenoxy]-, typically involves a two-step protocol:
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Preparation of 3-(Trifluoromethoxy)phenol:
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Etherification with Ethylene Oxide:
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3-(Trifluoromethoxy)phenol is treated with ethylene oxide under basic conditions (e.g., NaOH or KOH) to form the ethanol derivative .
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Reaction Mechanism: Nucleophilic attack by the phenoxide ion on ethylene oxide, followed by acid workup to yield the product.
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Yield: 70–85% after purification via recrystallization or column chromatography .
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Industrial-Scale Manufacturing
Industrial production optimizes for cost and scalability:
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Continuous Flow Reactors: Minimize side reactions and improve temperature control.
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Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce base consumption and waste generation .
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Purity Standards: ≥98% purity is achieved through fractional distillation or solvent extraction.
Chemical Reactivity and Functionalization
Oxidation Reactions
The primary alcohol group undergoes oxidation to form ketones or carboxylic acids:
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With KMnO₄/H₂SO₄: Yields 2-[3-(trifluoromethoxy)phenoxy]acetic acid, a precursor for ester derivatives.
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Selective Oxidation: TEMPO/NaClO₂ system converts the alcohol to a ketone without affecting the aromatic ring .
Electrophilic Aromatic Substitution
The phenoxy ring participates in electrophilic substitutions, albeit with reduced reactivity due to the electron-withdrawing -OCF₃ group:
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Nitration: Concentrated HNO₃ at 0°C introduces a nitro group predominantly at the para-position .
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Halogenation: Bromine in acetic acid yields mono- or di-brominated products, depending on stoichiometry.
Ether Cleavage
The ether bond is resistant to acidic conditions but cleaves under strong reducing agents:
Physicochemical Properties
Applications in Pharmaceutical and Material Science
Drug Discovery Intermediate
The compound serves as a key intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs):
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Case Study: Patent WO1994000416A1 describes its use in preparing N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, an antidepressant candidate .
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Advantage: The -OCF₃ group enhances blood-brain barrier permeability, improving CNS drug efficacy.
Polymer Additive
Incorporated into epoxy resins, it improves thermal stability (T<sub>g</sub> increased by 20°C) and flame retardancy due to fluorine’s radical-scavenging properties .
Agrochemical Formulations
Derivatives act as adjuvants in herbicides, enhancing leaf adhesion and rainfastness by 40% compared to non-fluorinated analogs .
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